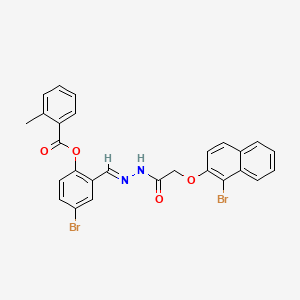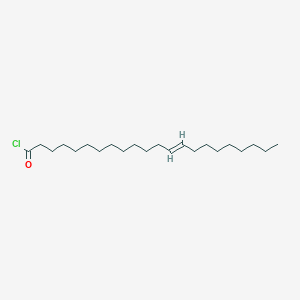
1-(Ethylsulfanyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-2-nitrobenzene is an organic compound characterized by the presence of an ethylsulfanyl group attached to a benzene ring, which also bears a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-2-nitrobenzene typically involves the nitration of 1-(ethylsulfanyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-(ethylsulfanyl)-2-aminobenzene.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethylsulfanyl)-2-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
1-(Methylsulfanyl)-2-nitrobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(Ethylsulfanyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
2-Nitrothiophenol: Contains a nitro group and a thiol group attached to a benzene ring.
Uniqueness: 1-(Ethylsulfanyl)-2-nitrobenzene is unique due to the specific positioning of the ethylsulfanyl and nitro groups on the benzene ring, which influences its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
1-ethylsulfanyl-2-nitrobenzene |
InChI |
InChI=1S/C8H9NO2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 |
InChI Key |
JARZCLAZRVPFMW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000287.png)


![(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide](/img/structure/B12000300.png)
![4-[2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid](/img/structure/B12000306.png)

![2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000320.png)
![[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene](/img/structure/B12000333.png)

![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)

![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)
